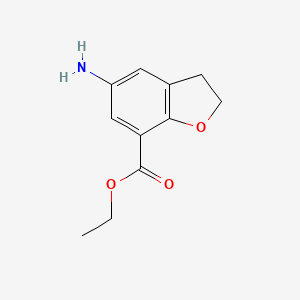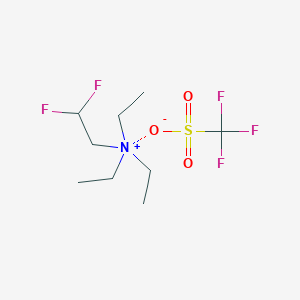![molecular formula C24H36N2O2 B13127681 1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
1,10-Bis[p-(aminomethyl)phenoxy]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Bis[p-(aminomethyl)phenoxy]decane is an organic compound with the molecular formula C24H36N2O2 It is characterized by the presence of two p-(aminomethyl)phenoxy groups attached to a decane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,10-Bis[p-(aminomethyl)phenoxy]decane can be synthesized through a multi-step process involving the reaction of p-(aminomethyl)phenol with 1,10-dibromodecane. The reaction typically proceeds under basic conditions, using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,10-Bis[p-(aminomethyl)phenoxy]decane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Aplicaciones Científicas De Investigación
1,10-Bis[p-(aminomethyl)phenoxy]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,10-Bis[p-(aminomethyl)phenoxy]decane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, facilitating binding and activity. The phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Bis[p-(hydroxymethyl)phenoxy]decane
- 1,10-Bis[p-(methoxymethyl)phenoxy]decane
- 1,10-Bis[p-(chloromethyl)phenoxy]decane
Uniqueness
1,10-Bis[p-(aminomethyl)phenoxy]decane is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Propiedades
Fórmula molecular |
C24H36N2O2 |
|---|---|
Peso molecular |
384.6 g/mol |
Nombre IUPAC |
[4-[10-[4-(aminomethyl)phenoxy]decoxy]phenyl]methanamine |
InChI |
InChI=1S/C24H36N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-20,25-26H2 |
Clave InChI |
ARJRITAWEZXYSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)OCCCCCCCCCCOC2=CC=C(C=C2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)


![6-Fluoro-3-iodo-3H-pyrrolo[2,3-b]pyridine](/img/structure/B13127632.png)



![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)




![2,4-Diamino-1-(hexahydrocyclopenta[b]pyrrol-1(2H)-yl)butan-1-one](/img/structure/B13127686.png)
